molecular formula C13H8F3N3OS2 B5805600 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide CAS No. 299198-19-9

2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide

Cat. No.: B5805600
CAS No.: 299198-19-9
M. Wt: 343.4 g/mol
InChI Key: LNLIHASOZZDHMS-UHFFFAOYSA-N
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Description

2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide is a synthetic organic compound that features a pyridine ring substituted with cyano, thienyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the cyano, thienyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Thioacetamide Introduction: The thioacetamide moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the thioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and trifluoromethyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with cyano, thienyl, and trifluoromethyl substitutions. Compared to these compounds, 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide may offer unique properties such as enhanced stability, reactivity, or biological activity due to the presence of the thioacetamide group.

List of Similar Compounds

  • 2-Cyano-4-(trifluoromethyl)pyridine
  • 2-Thienyl-4-(trifluoromethyl)pyridine
  • 2-Cyano-6-(2-thienyl)pyridine

Properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS2/c14-13(15,16)8-4-9(10-2-1-3-21-10)19-12(7(8)5-17)22-6-11(18)20/h1-4H,6H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLIHASOZZDHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299198-19-9
Record name 2-((3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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